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Executive Summary

OP-145 is a synthetic, 24-amino acid cationic antimicrobial peptide (AMP) derived from the
human cathelicidin LL-37.[1][2][3][4] Engineered for enhanced stability and antimicrobial
potency, OP-145 demonstrates significant efficacy against multi-drug resistant bacteria,
particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action
is centered on the rapid disruption of bacterial cell membranes.[4][5] OP-145 has undergone
clinical evaluation and was found to be a safe and effective topical treatment for chronic
suppurative otitis media in Phase Il trials.[6][7] This document provides a comprehensive
overview of OP-145, detailing its sequence, structure, mechanism of action, quantitative
efficacy, and the experimental protocols used for its characterization.

Peptide Sequence and Physicochemical Properties

OP-145 is a meticulously designed derivative of the human LL-37 peptide (residues 13-36),
modified to enhance its therapeutic potential.[1] Key modifications include N-terminal
acetylation and C-terminal amidation, which confer increased stability against proteolytic
degradation.[1]

Full Sequence: Ac-lle-Gly-Lys-Glu-Phe-Lys-Arg-lle-Val-Glu-Arg-lle-Lys-Arg-Phe-Leu-Arg-Glu-
Leu-Val-Arg-Pro-Leu-Arg-NH2
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One-Letter Code: Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2[6]

The peptide's design favors the formation of an amphipathic helix, a crucial structural feature
for its membrane-disrupting activity.[1]

Table 1: Physicochemical Properties of OP-145

Property Value Reference
Molecular Formula C142H246N46031 [4]

Amino Acid Residues 24 [415]

Net Charge +6 [5]

o N-terminal Acetylation, C-
Modifications _ o [1]8]
terminal Amidation

Molecular Structure

The structure of OP-145 is central to its function. While largely unstructured in aqueous buffer
solutions, it undergoes a significant conformational change upon encountering a membrane
environment.[6][9]

e Secondary Structure: Circular dichroism (CD) spectroscopy reveals that OP-145 adopts a
predominantly a-helical conformation in the presence of lipid vesicles that mimic bacterial or
mammalian membranes.[9][10] This induced helicity is critical for its interaction with and
perturbation of the lipid bilayer.

» Amphipathicity: The a-helix is amphipathic, meaning it segregates hydrophobic and
hydrophilic amino acid residues on opposite faces of the helix. This arrangement facilitates
its insertion into the lipid membrane, with the hydrophobic face interacting with the lipid acyl
chains and the cationic (hydrophilic) face interacting with the negatively charged
phospholipid head groups of bacterial membranes.[11]

Caption: Conceptual distribution of residues in OP-145's a-helix.

Mechanism of Action
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OP-145 exerts its bactericidal effect primarily by targeting and disrupting the integrity of the
bacterial cell membrane. The process is rapid and multifaceted, with specific interactions
depending on the membrane's lipid composition.

» Electrostatic Attraction: The net positive charge (+6) of OP-145 facilitates an initial
electrostatic attraction to the negatively charged components of bacterial surfaces, such as
lipopolysaccharides (LPS) in Gram-negative bacteria and (lipo)teichoic acids in Gram-
positive bacteria.[5]

e Membrane Insertion and Disruption: Upon binding, the peptide inserts into the lipid bilayer.
The specific mechanism of disruption differs based on the target membrane:

o Bacterial Membranes (Anionic): In membranes rich in anionic phospholipids like
phosphatidylglycerol (PG), which mimic bacterial membranes, OP-145 induces membrane
thinning and the formation of quasi-interdigitated lipid-peptide structures. This severe
perturbation leads to increased membrane permeability, leakage of intracellular contents,
and ultimately, cell death.[9][10][11]

o Mammalian Membranes (Zwitterionic): In membranes composed primarily of zwitterionic
phospholipids like phosphatidylcholine (PC), which mimic mammalian cells, OP-145 is
significantly less lytic at therapeutic concentrations.[1][9][10] At higher concentrations, it
can cause the disintegration of liposomes into disk-like micelles.[9][10] This selectivity for
bacterial over mammalian membranes is a key therapeutic advantage.
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Caption: OP-145's bactericidal mechanism of action pathway.

Quantitative Data

The efficacy of OP-145 has been quantified through various in vitro assays, demonstrating

potent antimicrobial activity and selectivity.

Table 2: Antimicrobial and Biofilm Activity of OP-145
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Concentration /

Target Organism Assay Reference
Result
S. aureus Antimicrobial Activity Active at 0.8-1.6 uM [4]
. ) Significant activity
Methicillin-Resistant o ) o ) o
Antimicrobial Activity against 9 clinical [3]
S. aureus (MRSA) )
isolates
Significant reduction
MRSA Biofilm Formation in biofilm mass after [2][3]
24h (P < 0.05)
] Lethal Concentration 3.2 pM after 5 min;
E. hirae ] [11]
(LCo9.9) 0.8 pM after 60 min
Table 3: Membrane Permeabilization and Cytotoxicity
Membrane / Cell Concentration /
Assay Reference
Type Result
POPG Vesicles
) o Leakage Assay 50% leakage at 1 uM [12]
(Bacterial Mimic)
POPG Vesicles ~100% leakage at 2
) o Leakage Assay [12]
(Bacterial Mimic) UM (4 mol%)
] Lytic only at high
Human Cells Lysis ) [1][10]
concentrations

Experimental Protocols

The characterization of OP-145 relies on a suite of biophysical and microbiological techniques.

Circular Dichroism (CD) Spectroscopy

o Objective: To determine the secondary structure of OP-145 in different environments.
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o Methodology: CD spectra of OP-145 (e.g., 200 uM) are recorded in a standard buffer (e.g.,
Hepes buffer). To assess membrane-induced conformational changes, spectra are also
recorded in the presence of large unilamellar vesicles (LUVs) composed of either 1-
palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) to mimic bacterial membranes or 1-
palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) for mammalian membranes,
typically at a lipid concentration of 5 mM.[9] Measurements are taken in the far-UV region
(e.g., 190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).[9][13][14]
The resulting spectra are analyzed to estimate the percentage of a-helix, B-sheet, and
random coll structures.[9]

Differential Scanning Calorimetry (DSC)

» Objective: To study the effect of OP-145 on the thermotropic phase behavior of lipid bilayers.
[15][16]

o Methodology: Multilamellar vesicles (MLVSs) are prepared from lipids such as
dipalmitoylphosphatidylglycerol (DPPG).[12] The peptide is added to the lipid suspension at
various molar ratios. The thermal behavior of the vesicles is then analyzed using a
differential scanning calorimeter.[15][17] Samples are subjected to heating and cooling scans
(e.g., at a rate of 1°C/min) to determine the main phase transition temperature (Tm) and
enthalpy (AH) of the lipid.[17] Changes in these parameters indicate a peptide-lipid
interaction that perturbs the bilayer structure.[12]

Membrane Leakage Assay

o Objective: To quantify the membrane-permeabilizing activity of OP-145.

o Methodology: LUVs are prepared with an encapsulated fluorescent dye mixture, such as
ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and its quencher DPX (p-xylene-bis-
pyridinium bromide). The external, unencapsulated dye is removed. The baseline
fluorescence of the vesicle suspension is measured. OP-145 is added at various
concentrations, and the increase in fluorescence is monitored over time.[12] Disruption of the
vesicle membrane by the peptide causes the release of ANTS and DPX, leading to
dequenching and an increase in fluorescence intensity. A 100% leakage value is determined
by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.[11]
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Caption: General workflow for a fluorescence-based membrane leakage assay.

Clinical Development
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OP-145 (also referred to as P60.4Ac in clinical literature) has been advanced into clinical trials
for topical applications.

e Indication: Chronic suppurative otitis media (CSOM), a persistent middle ear infection often
resistant to conventional antibiotics.[7][18][19]

e Clinical Trial: A randomized, double-blind, placebo-controlled Phase lla study was conducted
to evaluate the safety and efficacy of OP-145 ototopical drops.[7]

e Outcome: The study demonstrated that OP-145 was safe, well-tolerated, and resulted in a
significantly higher rate of treatment success (47%) compared to the placebo group (6%).[7]
These results provided a strong rationale for its continued development.[7] However, it was
noted that the peptide's activity could be diminished in the presence of human plasma,
suggesting its utility is greatest in topical applications where systemic exposure is limited.[6]
[20]

Conclusion

OP-145 is a potent, synthetic antimicrobial peptide with a well-defined structure and
mechanism of action. Its strong bactericidal activity against resistant pathogens like MRSA,
coupled with a favorable safety profile and proven efficacy in a Phase Il clinical trial for CSOM,
establishes it as a highly promising candidate for the topical treatment of bacterial infections.
The data and protocols summarized herein provide a solid foundation for further research and
development of OP-145 and next-generation peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

o 2. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1150778?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32287316/
https://www.isrctn.com/holding
https://www.isrctn.com/pdf/12149720
https://www.benchchem.com/product/b1150778?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32287316/
https://www.benchchem.com/product/b1150778?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32287316/
https://pubmed.ncbi.nlm.nih.gov/32287316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9100274/
https://www.researchgate.net/figure/Antimicrobial-A-and-anti-bio-fi-lm-B-activity-of-OP-145-against-S-aureus-A-1-10_fig1_285759765
https://www.benchchem.com/product/b1150778?utm_src=pdf-body
https://www.benchchem.com/product/b1150778?utm_src=pdf-body
https://www.benchchem.com/product/b1150778?utm_src=pdf-custom-synthesis
https://lifescienceproduction.co.uk/op-145/
https://www.researchgate.net/publication/319621597_The_Antibacterial_Effects_of_Antimicrobial_Peptides_OP-145_against_Clinically_Isolated_Multi-Resistant_Strains
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-
Resistant Strains - PubMed [pubmed.ncbi.nim.nih.gov]

4. toku-e.com [toku-e.com]
5. mdpi.com [mdpi.com]

6. Atomic-Resolution Structures and Mode of Action of Clinically Relevant Antimicrobial
Peptides - PMC [pmc.ncbi.nlm.nih.gov]

7. Ototopical drops containing a novel antibacterial synthetic peptide: Safety and efficacy in
adults with chronic suppurative otitis media - PubMed [pubmed.ncbi.nim.nih.gov]

8. researchgate.net [researchgate.net]
9. researchgate.net [researchgate.net]

10. Phospholipid-driven differences determine the action of the synthetic antimicrobial
peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems -
PubMed [pubmed.nchbi.nlm.nih.gov]

11. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae:
Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]

13. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature
Experiments [experiments.springernature.com]

14. Circular dichroism spectroscopy of membrane proteins - PubMed
[pubmed.ncbi.nim.nih.gov]

15. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the
Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed
[pubmed.ncbi.nim.nih.gov]

16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the
Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer
Nature Experiments [experiments.springernature.com]

17. Creating Asymmetric Phospholipid Vesicles via Exchange With Lipid-Coated Silica
Nanopatrticles - PMC [pmc.ncbi.nim.nih.gov]

18. ISRCTN [isrctn.com]
19. isrctn.com [isrctn.com]
20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to the OP-145 Peptide].
BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28890511/
https://pubmed.ncbi.nlm.nih.gov/28890511/
https://toku-e.com/op-145/
https://www.mdpi.com/2079-6382/12/7/1163
https://pmc.ncbi.nlm.nih.gov/articles/PMC9100274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9100274/
https://pubmed.ncbi.nlm.nih.gov/32287316/
https://pubmed.ncbi.nlm.nih.gov/32287316/
https://www.researchgate.net/figure/Peptide-sequences-Distribution-of-amino-acid-residues-in-OP-145-and-SAAP-148-Both_fig1_363373140
https://www.researchgate.net/publication/280497891_Phospholipid-driven_Differences_Determine_the_Action_of_the_Synthetic_Antimicrobial_Peptide_OP-145_on_Gram-positive_Bacterial_and_Mammalian_Membrane_Model_Systems
https://pubmed.ncbi.nlm.nih.gov/26210299/
https://pubmed.ncbi.nlm.nih.gov/26210299/
https://pubmed.ncbi.nlm.nih.gov/26210299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9028586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9028586/
https://www.researchgate.net/figure/Effect-of-OP-145-on-bacterial-membrane-mimics-A-Concentration-dependent-thermotropic_fig2_280497891
https://experiments.springernature.com/articles/10.1385/1-59259-762-9:055
https://experiments.springernature.com/articles/10.1385/1-59259-762-9:055
https://pubmed.ncbi.nlm.nih.gov/27347568/
https://pubmed.ncbi.nlm.nih.gov/27347568/
https://pubmed.ncbi.nlm.nih.gov/33113143/
https://pubmed.ncbi.nlm.nih.gov/33113143/
https://pubmed.ncbi.nlm.nih.gov/33113143/
https://experiments.springernature.com/articles/10.1007/978-1-0716-0920-0_21
https://experiments.springernature.com/articles/10.1007/978-1-0716-0920-0_21
https://experiments.springernature.com/articles/10.1007/978-1-0716-0920-0_21
https://pmc.ncbi.nlm.nih.gov/articles/PMC7899156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7899156/
https://www.isrctn.com/holding
https://www.isrctn.com/pdf/12149720
https://www.researchgate.net/figure/Antimicrobial-A-and-anti-bio-fi-lm-B-activity-of-OP-145-against-S-aureus-A-1-10_fig1_285759765
https://www.benchchem.com/product/b1150778#op-145-peptide-sequence-and-structure
https://www.benchchem.com/product/b1150778#op-145-peptide-sequence-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1150778#0p-145-peptide-sequence-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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